![molecular formula C11H22OSi B13303724 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13303724.png)
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopentane ring substituted with a methyl group, a trimethylsilyl group, and an aldehyde functional group.
Métodos De Preparación
The synthesis of 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentane with a methylating agent to introduce the methyl group. The trimethylsilyl group can be introduced using a silylating agent such as trimethylsilyl chloride. The aldehyde functional group can be introduced through oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Análisis De Reacciones Químicas
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical transformations.
Comparación Con Compuestos Similares
Similar compounds to 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde include:
Cyclopentane-1-carbaldehyde: Lacks the methyl and trimethylsilyl groups.
2-Methylcyclopentane-1-carbaldehyde: Lacks the trimethylsilyl group.
1-[(Trimethylsilyl)methyl]cyclopentane-1-carbaldehyde: Lacks the methyl group.
The presence of the trimethylsilyl group in this compound makes it unique, as it can stabilize reactive intermediates and facilitate specific chemical reactions.
Propiedades
Fórmula molecular |
C11H22OSi |
|---|---|
Peso molecular |
198.38 g/mol |
Nombre IUPAC |
2-methyl-1-(trimethylsilylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H22OSi/c1-10-6-5-7-11(10,8-12)9-13(2,3)4/h8,10H,5-7,9H2,1-4H3 |
Clave InChI |
WEXVBMRZGGCHSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(C[Si](C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




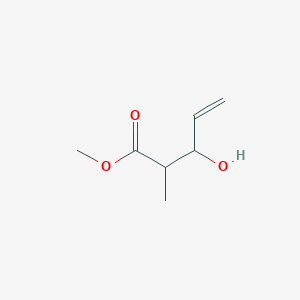
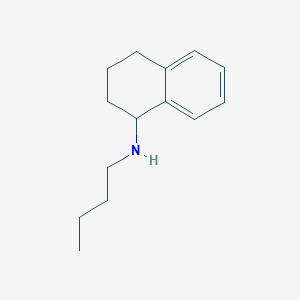
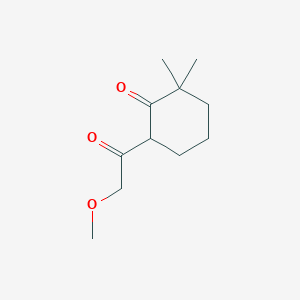
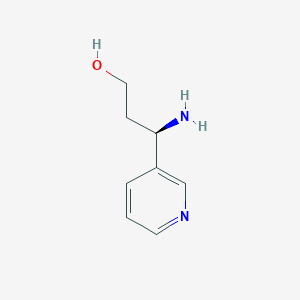
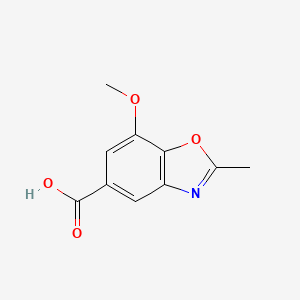
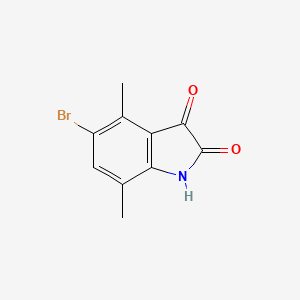
amine](/img/structure/B13303678.png)
![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)
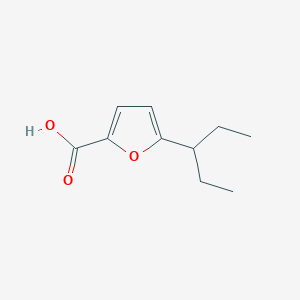

![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)

